molecular formula C8H10BrCl2NO B13486432 (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride

Cat. No.: B13486432
M. Wt: 286.98 g/mol
InChI Key: LLUYNNOFJULKMY-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with bromine and chlorine substituents on the aromatic ring, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-bromo-5-chlorobenzaldehyde.

    Reductive Amination: The aldehyde undergoes reductive amination with (S)-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethanone.

    Reduction: Formation of (1S)-2-amino-1-(3-bromo-5-chlorocyclohexyl)ethan-1-ol.

    Substitution: Formation of (1S)-2-amino-1-(3-methoxy-5-chlorophenyl)ethan-1-ol.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound can be used as a ligand in receptor binding studies due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for drug design and discovery, particularly in the development of compounds with specific receptor affinities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The bromine and chlorine substituents can enhance its binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-amino-1-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride
  • (1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride
  • (1S)-2-amino-1-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride

Uniqueness

Compared to similar compounds, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This combination can influence its reactivity and binding properties, making it distinct in terms of its chemical and biological behavior.

Properties

Molecular Formula

C8H10BrCl2NO

Molecular Weight

286.98 g/mol

IUPAC Name

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1

InChI Key

LLUYNNOFJULKMY-DDWIOCJRSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Br)[C@@H](CN)O.Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(CN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.